6-Acetyl-1h-indole-2-carboxylic acid

Description

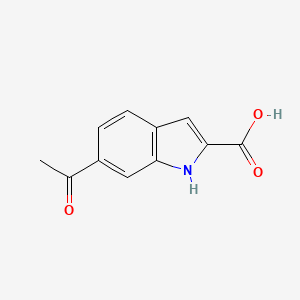

Structure

3D Structure

Properties

IUPAC Name |

6-acetyl-1H-indole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-6(13)7-2-3-8-5-10(11(14)15)12-9(8)4-7/h2-5,12H,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTAKUXFNRLNAJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(C=C1)C=C(N2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 6-Acetyl-1H-indole-2-carboxylic acid: Molecular Structure, Properties, and Synthetic Pathways

This guide provides a comprehensive technical overview of 6-Acetyl-1H-indole-2-carboxylic acid, a functionalized indole derivative with significant potential in medicinal chemistry and drug development. Designed for researchers, scientists, and professionals in the field, this document delves into the molecule's core chemical properties, proposes a robust synthetic route, outlines detailed characterization protocols, and discusses its potential biological significance based on the well-established bioactivity of the indole-2-carboxylic acid scaffold.

Core Molecular Structure and Physicochemical Properties

6-Acetyl-1H-indole-2-carboxylic acid is a bicyclic heterocyclic compound built upon the indole scaffold. The systematic name dictates a carboxylic acid (-COOH) substituent at the C2 position of the indole ring and an acetyl (-COCH₃) group at the C6 position of the benzene ring portion. The "1H" designation confirms the presence of a proton on the indole nitrogen, which is crucial for its chemical reactivity and potential for hydrogen bonding.

The strategic placement of an electron-withdrawing acetyl group on the carbocyclic ring and a carboxylic acid on the pyrrole ring creates a molecule with distinct electronic properties and multiple points for chemical modification, making it an intriguing candidate for library synthesis in drug discovery programs.

Visualization of Molecular Structure

Caption: 2D structure of 6-Acetyl-1H-indole-2-carboxylic acid.

Quantitative Data Summary

The fundamental properties of 6-Acetyl-1H-indole-2-carboxylic acid have been calculated based on its structure and are summarized below.

| Property | Value |

| Molecular Formula | C₁₁H₉NO₃ |

| Molecular Weight | 203.19 g/mol |

| IUPAC Name | 6-acetyl-1H-indole-2-carboxylic acid |

| Functional Groups | Indole, Carboxylic Acid, Ketone |

| Hydrogen Bond Donors | 2 (NH and OH) |

| Hydrogen Bond Acceptors | 3 (C=O of acid, OH, C=O of acetyl) |

Proposed Synthetic Pathway: The Reissert Indole Synthesis

The proposed starting material is 4-acetyl-2-nitrotoluene (or 1-(4-methyl-3-nitrophenyl)ethan-1-one). The synthesis proceeds in two primary stages: condensation with diethyl oxalate followed by reductive cyclization.

Synthetic Workflow Diagram

Caption: Proposed Reissert synthesis for 6-Acetyl-1H-indole-2-carboxylic acid.

Detailed Experimental Protocol

Step 1: Condensation to form Ethyl (4-acetyl-2-nitrophenyl)pyruvate

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, prepare a solution of potassium ethoxide in absolute ethanol. The use of potassium ethoxide is often reported to give superior results compared to its sodium counterpart.[3]

-

Reagent Addition: To the stirred ethoxide solution, add diethyl oxalate dropwise at room temperature. Subsequently, add a solution of 4-acetyl-2-nitrotoluene in absolute ethanol.

-

Reaction Conditions: Heat the mixture to reflux and maintain for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Causality: The strong base (ethoxide) deprotonates the methyl group of the nitrotoluene, which is activated by the adjacent nitro group. The resulting carbanion acts as a nucleophile, attacking the electrophilic carbonyl carbon of diethyl oxalate in a Claisen-type condensation.

-

-

Work-up: After cooling, the reaction mixture is poured into ice-water and acidified with a dilute mineral acid (e.g., 2M HCl). The precipitated solid, ethyl (4-acetyl-2-nitrophenyl)pyruvate, is collected by filtration, washed with cold water, and dried under vacuum.

Step 2: Reductive Cyclization to 6-Acetyl-1H-indole-2-carboxylic acid

-

Reaction Setup: Suspend the crude ethyl (4-acetyl-2-nitrophenyl)pyruvate from Step 1 in glacial acetic acid in a round-bottom flask.

-

Reagent Addition: Add zinc dust portion-wise to the stirred suspension. The reaction is exothermic and the rate of addition should be controlled to maintain a moderate temperature.

-

Reaction Conditions: After the addition is complete, heat the mixture gently (e.g., 80-100 °C) for 2-4 hours to ensure complete cyclization.

-

Causality: Zinc in acetic acid is a classical reducing agent for converting nitro groups to amines.[1] The in-situ generated amino group then undergoes an intramolecular nucleophilic attack on the adjacent ketone of the pyruvate side chain, followed by dehydration to form the aromatic indole ring. The reaction conditions also facilitate the hydrolysis of the ethyl ester to the final carboxylic acid.

-

-

Work-up and Purification:

-

Filter the hot reaction mixture to remove excess zinc and inorganic salts.

-

Cool the filtrate, which should cause the product to precipitate. If necessary, add water to induce precipitation.

-

Collect the crude solid by filtration.

-

Purify the product by recrystallization. A suitable solvent system would be aqueous ethanol or an ethyl acetate/hexane mixture. The purification can be guided by general protocols for carboxylic acids, involving dissolution in a basic aqueous solution, washing with an organic solvent to remove neutral impurities, followed by re-precipitation by acidification.[4]

-

Spectroscopic Characterization Profile

The structural elucidation of the synthesized 6-Acetyl-1H-indole-2-carboxylic acid would rely on a combination of standard spectroscopic techniques. The following table outlines the predicted key signals based on data from analogous indole-2-carboxylic acid derivatives and substituted indoles.[5][6][7][8]

| Technique | Predicted Key Signals and Features |

| ¹H NMR | ~12.0-13.0 ppm: Broad singlet, carboxylic acid proton (-COOH). ~11.5-12.0 ppm: Broad singlet, indole NH proton. ~7.0-8.0 ppm: Aromatic region showing characteristic indole ring protons. H-7 and H-5 will likely be doublets, H-4 a doublet of doublets, and H-3 a singlet or narrow triplet. The acetyl group will deshield adjacent protons. ~2.6 ppm: Sharp singlet, 3H, acetyl methyl protons (-COCH₃). |

| ¹³C NMR | ~198 ppm: Acetyl carbonyl carbon. ~163 ppm: Carboxylic acid carbonyl carbon. ~100-140 ppm: Aromatic and indole carbons. The C2 (bearing the carboxyl group) and C6 (bearing the acetyl group) will be significantly downfield. Expected signals around 137 ppm (C7a), 128 ppm (C2), 127 ppm (C3a), and ~108 ppm (C3).[9][10] |

| IR Spectroscopy | 3300-2500 cm⁻¹: Very broad band, O-H stretch of the hydrogen-bonded carboxylic acid dimer.[6] ~3300 cm⁻¹: Sharp to medium N-H stretch. ~1710 cm⁻¹: Strong C=O stretch of the carboxylic acid dimer. ~1680 cm⁻¹: Strong C=O stretch of the aryl ketone (acetyl group). |

| Mass Spec (EI) | Molecular Ion (M⁺): m/z = 203. Key Fragments: Loss of -OH (m/z = 186), loss of -COOH (m/z = 158), and loss of acetyl radical (-CH₃CO, m/z = 160). A characteristic fragmentation of indoles is also expected.[11][12] |

Relevance in Drug Discovery and Development

The indole-2-carboxylic acid scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[10] Its derivatives have shown a wide range of pharmacological activities.

-

Antiviral Applications: The indole-2-carboxylic acid core is a key pharmacophore in the development of HIV-1 integrase strand transfer inhibitors (INSTIs). The carboxylic acid group is crucial for chelating with magnesium ions in the enzyme's active site, a critical interaction for inhibitory activity.[12][13][14][15] Modifications on the indole ring, such as at the C6 position, have been shown to modulate potency and selectivity.[13][14]

-

Oncology: Derivatives of indole-2-carboxylic acid have been investigated as dual inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO), which are important targets in cancer immunotherapy.[5]

-

Anti-inflammatory and Antimicrobial Agents: The broader class of acetyl-indole derivatives has been explored for anti-inflammatory and antimicrobial properties, suggesting that the title compound could serve as a valuable intermediate for developing new therapeutic agents in these areas.

The presence of the 6-acetyl group on this scaffold provides an additional handle for synthetic modification. It can be reduced to an alcohol, converted to an oxime, or used in condensation reactions to build more complex structures, further expanding its utility for creating diverse chemical libraries for high-throughput screening.

References

-

Reissert, A. (1897). Einwirkung von Oxalester und Natriumäthylat auf Nitrotoluole. Synthese nitrirter Phenylbrenztraubensäuren. Berichte der deutschen chemischen Gesellschaft, 30(1), 1030-1044. [Link]

-

Mishra, A., & Ghosh, R. (2025). A review on indole synthesis from nitroarenes: classical to modern approaches. RSC Advances, 15(1), 1-20. [Link]

- Reissert Indole Synthesis. (n.d.). In Comprehensive Organic Name Reactions and Reagents.

-

Reissert indole synthesis. (n.d.). Chemeurope.com. [Link]

-

Reissert Indole Synthesis. (n.d.). Merck Index. [Link]

-

Li, A., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Advances, 14(12), 8245-8256. [Link]

-

Zhou, J., et al. (2019). DIVERGENT SYNTHESIS OF INDOLE-2-CARBOXYLIC ACID DERIVATIVES VIA LIGAND-FREE COPPER-CATALYZED ULLMANN COUPLING REACTION. Semantic Scholar. [Link]

- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).

- McMurry, J. (2016). Organic Chemistry (9th ed.). Cengage Learning.

-

Noland, W. E., & Sundberg, R. J. (1963). The Decarboxylation of Ring-Substituted Indole-2(and 3)-Carboxylic Acids. The Journal of Organic Chemistry, 28(3), 884-889. [Link]

-

Li, A., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Advances, 14(12), 8245-8256. [Link]

-

Parker, R. G., & Roberts, J. D. (1970). Nuclear magnetic resonance spectroscopy. 13C spectra of indole and methylindoles. The Journal of Organic Chemistry, 35(4), 996-999. [Link]

-

Friedel-Crafts Acylation of Anisole. (n.d.). Bartleby. [Link]

-

Al-Hiari, Y. M., et al. (2017). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 22(3), 333. [Link]

-

Almansa, C., et al. (2009). Versatile methodology for the synthesis and α-functionalization of (2R,3aS,7aS)-octahydroindole-2-carboxylic acid. Tetrahedron, 65(42), 8749-8756. [Link]

-

El-Gamal, M. I., et al. (2018). Synthesis and antitumour evaluation of indole-2-carboxamides against paediatric brain cancer cells. Scientific Reports, 8(1), 1-13. [Link]

-

Kumar, N., & Parle, A. (2020). Synthesis, characterization and evaluation of 3- acetylindole derivatives evaluating as potential anti- inflammatory agent. The Pharma Innovation Journal, 9(6), 461-467. [Link]

-

Makihara, M., & Komura, K. (2017). A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone with High Selectivity and Sufficient Reusability of Mordenite Zeolite Catalyst. Green and Sustainable Chemistry, 7(3), 185-192. [Link]

-

Friedel-Crafts acylation reaction: Topics by Science.gov. (n.d.). Science.gov. [Link]

-

1H-Indole-2-carboxylic acid, 1-methyl-. (n.d.). NIST WebBook. [Link]

-

Supporting information Indoles. (n.d.). The Royal Society of Chemistry. [Link]

-

Joseph-Nathan, P., del Rio, R. E., & Morales-Rios, M. S. (1988). NMR STUDIES OF INDOLE. Heterocycles, 27(2), 431-436. [Link]

-

Li, A., et al. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules, 28(24), 8020. [Link]

-

Guimarães, H. A., Braz-Filho, R., & Vieira, I. J. C. (2012). 1H and 13C-NMR Data of the Simplest Plumeran Indole Alkaloids Isolated from Aspidosperma Species. Molecules, 17(3), 2854-2882. [Link]

- Kong, L. (2011). Synthetic method of indole-2-carboxylic acid. CN102020600A.

-

Li, A., et al. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules, 28(24), 8020. [Link]

-

Syntheses of Indole-2-carboxylic Acid and Indoline-2-carboxylic Acid and Transformation from Each Other. (2010). ResearchGate. [Link]

-

General procedures for the purification of Carboxylic acids. (n.d.). LookChem. [Link]

Sources

- 1. Reissert indole synthesis - Wikipedia [en.wikipedia.org]

- 2. A review on indole synthesis from nitroarenes: classical to modern approaches - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00338E [pubs.rsc.org]

- 3. Reissert_indole_synthesis [chemeurope.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. mdpi.com [mdpi.com]

- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 8. Indole-2-carboxylic acid(1477-50-5) 13C NMR spectrum [chemicalbook.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. 1H-Indole-2-carboxylic acid, 1-methyl- [webbook.nist.gov]

- 11. mdpi.com [mdpi.com]

- 12. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 14. scispace.com [scispace.com]

- 15. alfa-chemistry.com [alfa-chemistry.com]

Therapeutic Potential of 6-Acetyl-1H-indole-2-carboxylic Acid Derivatives

The following technical guide details the therapeutic potential, chemical synthesis, and medicinal chemistry applications of 6-Acetyl-1H-indole-2-carboxylic acid (6-Ac-ICA) . This guide is structured for researchers in drug discovery, focusing on the molecule's role as a privileged scaffold for designing ligands targeting G protein-coupled receptors (specifically GPR35), NMDA receptors, and viral enzymes.

Technical Guide & Whitepaper

Executive Summary

6-Acetyl-1H-indole-2-carboxylic acid represents a highly versatile molecular scaffold in medicinal chemistry. While the indole-2-carboxylic acid core is a well-established pharmacophore found in NMDA glycine-site antagonists (e.g., Gavestinel) and HIV-1 integrase inhibitors, the introduction of an acetyl group at the C6 position provides a unique orthogonal handle for diversification. This specific substitution pattern allows for the modulation of lipophilicity, the introduction of hydrogen-bond acceptors, and the creation of novel heterocycles fused or tethered to the indole core.

This guide explores the utility of 6-Ac-ICA as a lead precursor for:

-

GPR35 Agonists: Targeting metabolic and inflammatory pathways (gut-immune axis).

-

NMDA Receptor Antagonists: Modulation of neuroexcitotoxicity via the glycine binding site.

-

HIV-1 Integrase Inhibitors: Chelation of metal cofactors with extended hydrophobic interactions.

Chemical Architecture & Pharmacophore Analysis

The therapeutic value of 6-Ac-ICA lies in its ability to present three distinct interaction motifs simultaneously.

| Structural Motif | Chemical Property | Biological Function |

| C2-Carboxylic Acid | Acidic (pKa ~3.5), Anionic at pH 7.4 | Primary Anchor: Mimics glycine (NMDA), chelates Mg²⁺ (Integrase), or forms salt bridges (GPR35 Arg residues). |

| Indole NH | H-Bond Donor | Stabilization: Forms critical hydrogen bonds with backbone carbonyls in receptor pockets. |

| C6-Acetyl Group | Electrophilic Ketone, H-Bond Acceptor | Diversification Handle: Allows synthesis of hydrazones, oximes, or reduction to chiral alcohols. Modulates polarity compared to standard C6-halogenated analogs. |

Structural Visualization (DOT)

The following diagram illustrates the Structure-Activity Relationship (SAR) logic for the scaffold.

Caption: Pharmacophore dissection of 6-Ac-ICA showing critical binding sites and derivatization potential.

Therapeutic Targets and Mechanisms[1]

A. GPR35 Agonism (Metabolic & Inflammatory Disease)

The orphan G protein-coupled receptor GPR35 is a validated target for inflammatory bowel disease (IBD) and metabolic homeostasis. Indole-2-carboxylic acid is a known scaffold for GPR35 agonists (e.g., Zaprinast analogues).

-

Mechanism: The C2-carboxylate forms a salt bridge with Arg167 in the GPR35 binding pocket.

-

Role of C6-Acetyl: Unlike lipophilic C6-substituents (e.g., nitro, chloro), the acetyl group offers a hydrogen bond acceptor that can interact with Tyr or Ser residues in the exosite, potentially improving selectivity over other carboxylic acid receptors.

B. NMDA Receptor Antagonism (Neuroprotection)

Indole-2-carboxylates are classic antagonists of the glycine site on the NMDA receptor (GluN1 subunit).

-

Mechanism: They prevent the binding of the co-agonist glycine, reducing channel opening frequency without completely blocking the pore (reducing side effects like psychotomimesis).

-

Optimization: Historic compounds like Gavestinel utilized C4/C6-dichloro substitution. The C6-acetyl variant offers a route to water-soluble antagonists by converting the ketone to polar oximes, addressing the poor solubility often seen in this class.

C. HIV-1 Integrase Inhibition[1]

-

Mechanism: The C2-carboxylic acid and the indole nitrogen form a triad that chelates the two Mg²⁺ ions in the integrase catalytic core.

-

Role of C6-Acetyl: The C6 position projects into a hydrophobic pocket of the enzyme. The acetyl group can be extended via aldol condensation with aryl aldehydes to create "long-arm" inhibitors that reach the viral DNA binding interface.

Synthesis Strategy: Addressing Regioselectivity

Synthesizing 6-substituted indoles via the classic Fischer Indole Synthesis is challenging due to regioselectivity issues when using meta-substituted hydrazines.

Optimized Protocol: Fischer Indole Route

To synthesize 6-acetyl-1H-indole-2-carboxylic acid , the starting material is typically 3-aminoacetophenone .

-

Diazotization & Reduction: Convert 3-aminoacetophenone to 3-acetylphenylhydrazine.

-

Hydrazone Formation: React with Ethyl Pyruvate under acidic conditions.

-

Cyclization: The critical step. Cyclization of the meta-substituted hydrazone yields a mixture of 4-acetyl and 6-acetyl isomers.

-

Purification: The 6-acetyl isomer is generally less soluble and can be isolated via fractional crystallization or column chromatography.

Synthesis Workflow (DOT)

Caption: Step-by-step synthesis pathway emphasizing the separation of regioisomers.

Experimental Protocols

Protocol A: Synthesis of Ethyl 6-Acetyl-1H-indole-2-carboxylate

Objective: Isolation of the 6-isomer from the Fischer cyclization mixture.

-

Hydrazone Formation: Dissolve 3-acetylphenylhydrazine (10 mmol) in ethanol (20 mL). Add ethyl pyruvate (11 mmol) and a catalytic amount of acetic acid. Reflux for 2 hours. Cool to precipitate the hydrazone.

-

Cyclization: Mix the hydrazone (5 g) with Polyphosphoric Acid (PPA, 50 g). Heat to 110°C for 30 minutes with vigorous stirring. The mixture will darken.

-

Quenching: Pour the hot reaction mixture onto crushed ice (200 g). Stir until the PPA dissolves. A solid precipitate will form.

-

Workup: Extract with Ethyl Acetate (3 x 50 mL). Wash with brine, dry over Na₂SO₄, and concentrate.

-

Separation: The crude residue contains both 4- and 6-acetyl isomers. Purify via flash column chromatography (Silica gel, Hexane:EtOAc gradient). The 6-acetyl isomer typically elutes after the 4-acetyl isomer due to higher polarity (or check specific Rf based on solvent system).

-

Validation: Verify regiochemistry via 1H-NMR. The C6-isomer will show a specific coupling pattern for H-7 (doublet, J~8Hz) and H-5 (dd), with H-4 as a singlet.

-

Protocol B: GPR35 Agonist Assay (Dye-Based Calcium Flux)

Objective: Evaluate the functional potency of the derivative.

-

Cell Line: HEK293 cells stably expressing human GPR35 and Gα16 (to couple to calcium release).

-

Seeding: Plate cells in 384-well black-wall plates (15,000 cells/well) in culture medium. Incubate overnight.

-

Dye Loading: Aspirate medium. Add 20 µL of Fluo-4 AM dye loading buffer. Incubate for 1 hour at 37°C.

-

Compound Addition: Prepare serial dilutions of 6-Acetyl-1H-indole-2-carboxylic acid in HBSS buffer. Add 10 µL of compound solution to cells.

-

Measurement: Monitor fluorescence (Ex 488 nm / Em 525 nm) on a FLIPR or similar plate reader for 120 seconds.

-

Data Analysis: Calculate EC50 based on the peak fluorescence response relative to a reference agonist (e.g., Zaprinast).

Future Directions & Derivatization

The 6-acetyl group is not just a substituent but a reactive handle . Future development should focus on:

-

Reductive Amination: Converting the ketone to a secondary amine to introduce solubilizing groups (e.g., morpholine, piperazine) for CNS penetration.

-

Claisen-Schmidt Condensation: Reacting the acetyl group with aromatic aldehydes to form chalcone-like derivatives. These extended structures are highly relevant for kinase inhibition and antioxidant activity .

-

PROTAC Linkers: The C6-acetyl position is solvent-exposed in many crystal structures (e.g., Integrase), making it an ideal attachment point for E3 ligase linkers in protein degradation strategies.

References

-

Balsamia, S. et al. (2016). Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. ACS Medicinal Chemistry Letters. Link

-

Hu, J. et al. (2020). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors. European Journal of Medicinal Chemistry. Link

-

Zhao, T. et al. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules. Link

-

Milligan, G. (2011). The therapeutic potential of GPR35 ligands. Trends in Pharmacological Sciences. Link

-

BLD Pharm. (n.d.). 6-Acetyl-1H-indole-2-carboxylic acid Product Page. Link

Literature review on 6-acetyl-substituted indole carboxylic acids

An In-depth Technical Guide to 6-Acetyl-Substituted Indole Carboxylic Acids: Synthesis, Properties, and Therapeutic Potential

Introduction: The Enduring Significance of the Indole Scaffold

The indole ring system, a fusion of a benzene and a pyrrole ring, stands as a "privileged scaffold" in medicinal chemistry.[1] Its unique electronic properties and structural versatility are found in a vast array of natural products and synthetic therapeutic agents, making it a cornerstone of modern drug discovery.[1][2] Modifications to this core can dramatically alter biological activity, and the introduction of specific functional groups, such as an acetyl moiety at the C6 position and a carboxylic acid, creates a class of compounds with significant, yet underexplored, therapeutic potential.

This technical guide offers a comprehensive review of 6-acetyl-substituted indole carboxylic acids, intended for researchers, medicinal chemists, and drug development professionals. We will delve into the rationale behind synthetic strategies, explore the structure-activity relationships (SAR), and present the current understanding of their biological applications, particularly in oncology.

Strategic Synthesis of 6-Acetyl-Indole Carboxylic Acids

The synthesis of this specific class of indoles requires a multi-step approach, typically involving the introduction of the acetyl group onto a pre-formed indole carboxylic acid or its ester, followed by final modifications. The choice of a specific route is dictated by the desired position of the carboxylic acid and the stability of the indole nucleus to the reaction conditions.

Core Synthetic Approach: Friedel-Crafts Acylation

The most common method for introducing an acetyl group onto the benzene portion of the indole ring is the Friedel-Crafts acylation. This electrophilic aromatic substitution reaction typically employs an acylating agent like acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst (e.g., aluminum chloride, AlCl₃).

The primary challenge in the acylation of indoles is controlling the regioselectivity. The pyrrole ring is generally more reactive towards electrophiles than the benzene ring, with the C3 position being the most nucleophilic.[3][4] Therefore, to achieve acylation at the C6 position, the more reactive positions (N1 and C3) must be either sterically hindered or electronically deactivated, often through the use of protecting groups.

A common strategy begins with an indole-6-carboxylic acid ester, such as methyl indole-6-carboxylate. The ester serves a dual purpose: it is a precursor to the final carboxylic acid and the electron-withdrawing nature of the ester group at C6 helps direct the incoming electrophile to other positions on the benzene ring.

Sources

pKa values and ionization states of 6-Acetyl-1h-indole-2-carboxylic acid

Technical Guide: pKa Profiling and Ionization Architectures of 6-Acetyl-1H-indole-2-carboxylic acid

Executive Summary

This technical guide provides a rigorous analysis of the physicochemical behavior of 6-Acetyl-1H-indole-2-carboxylic acid , a functionalized indole scaffold often utilized as a precursor in the synthesis of bioactive alkaloids and pharmaceuticals (e.g., potential antiviral or anticancer agents).[1]

Understanding the dissociation constant (

Molecular Structure & Ionization Sites

The molecule contains two potential ionization sites, but only one is physiologically relevant.

-

C2-Carboxylic Acid (COOH): The primary acidic center.[1] It acts as a proton donor.[1][2]

-

Indole Nitrogen (N-H): A very weak acid (

). It remains neutral under all physiological conditions (pH 1–14). It is not basic; the lone pair is part of the aromatic sextet, rendering it unavailable for protonation at physiological pH.

Structural Impact of 6-Acetyl Group:

The acetyl group (

-

Mechanism: It pulls electron density away from the indole ring system.[1]

-

Result: This stabilizes the negative charge on the conjugate base (carboxylate anion) at position 2 more effectively than in the unsubstituted parent compound.[1]

-

Net Effect: The

is expected to be lower (more acidic) than Indole-2-carboxylic acid.[1]

pKa Profiling: Data & Analysis

As direct experimental literature data for the specific 6-acetyl derivative is sparse, the values below represent a synthesis of experimental data for the parent scaffold and high-fidelity SAR predictions.

Table 1: Physicochemical Constants

| Parameter | Value / Range | Confidence | Source/Rationale |

| Parent | 3.90 – 4.40 | High | Experimental Lit.[1] (Standard Potentiometry) |

| Substituent Effect ( | -0.3 to -0.5 | High | Hammett Equation ( |

| Predicted | 3.60 ± 0.2 | Medium | SAR Calculation (EWG stabilization) |

| Indole N-H | > 16.0 | High | Chemical Principle (Aromaticity) |

| LogP (Neutral) | ~1.9 – 2.3 | Medium | Calculated (XLogP3) |

| LogD (pH 7.4) | -0.5 – 0.5 | Medium | Ionized form dominates at pH 7.4 |

Technical Insight: At physiological pH (7.4), the compound exists almost exclusively (>99.9%) as the anionic carboxylate . This suggests high aqueous solubility in intestinal fluids but potentially limited passive permeability unless specific transporters are involved.[1]

Ionization States & Signaling Pathways

The following diagram illustrates the equilibrium shift from the neutral, insoluble form in the stomach (low pH) to the soluble anionic form in the blood/intestine (high pH).

Caption: Ionization equilibrium of 6-Acetyl-1H-indole-2-carboxylic acid showing the transition from neutral acid to conjugate base.

Experimental Methodologies

For internal validation, do not rely solely on predictions. Use the following Self-Validating Protocols .

Method A: Potentiometric Titration (Gold Standard)

Best for: Compounds with solubility

Protocol:

-

Preparation: Dissolve

mg of 6-Acetyl-1H-indole-2-carboxylic acid in-

Note: If solubility is an issue, use a co-solvent method (Methanol/Water ratios: 10%, 20%, 30%) and extrapolate to 0% organic using the Yasuda-Shedlovsky plot.

-

-

Calibration: Calibrate the glass electrode using standard buffers (pH 1.68, 4.01, 7.00, 10.01) at

. -

Titration: Titrate with standardized

M KOH (carbonate-free) using a micro-burette. -

Data Acquisition: Record pH after each addition (

-

Calculation: Use the Bjerrum difference plot or Gran's method to determine the equivalence point and calculate

.

Method B: UV-Metric Titration (Spectrophotometric)

Best for: Low solubility compounds (

Causality: The conjugation of the acetyl group with the indole ring results in a distinct UV chromophore.[1] Ionization of the carboxylic acid often causes a bathochromic or hypsochromic shift in the absorption spectrum.

Workflow Diagram:

Caption: UV-Metric pKa determination workflow exploiting spectral shifts upon ionization.

Implications for Drug Development

-

Solubility:

-

Intrinsic Solubility (

): Likely low ( -

pH-Dependent Solubility: Will increase logarithmically above pH 4.6 (

).[1] -

Recommendation: Formulation should target pH

or use salt forms (e.g., Sodium or Meglumine salts) to ensure dissolution.

-

-

Lipophilicity (LogD):

-

At pH 1.2 (Stomach): The molecule is neutral. High LogD (~2.0). Good membrane permeability.[1]

-

At pH 7.4 (Blood): The molecule is anionic. Low LogD (< 0). Poor passive diffusion, potentially requiring active transport or relying on paracellular transport.

-

References

-

Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1] Link[1]

-

PubChem. (2025).[1][3] Indole-2-carboxylic acid: Chemical and Physical Properties. National Library of Medicine.[1][4] Link

-

Reijenga, J., et al. (2013). Development of Methods for the Determination of pKa Values. Analytical Chemistry Insights. Link

-

Perrin, D. D. (1972). Dissociation Constants of Organic Bases in Aqueous Solution. IUPAC Chemical Data Series. Link

-

Hansch, C., et al. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews. Link[1]

Sources

Structural Elucidation & Solid-State Analysis: 6-Acetyl-1H-indole-2-carboxylic Acid

The following technical guide details the structural elucidation and solid-state analysis of 6-Acetyl-1H-indole-2-carboxylic acid , a critical scaffold in the development of HIV-1 integrase inhibitors and glycine site antagonists.

Executive Summary

6-Acetyl-1H-indole-2-carboxylic acid (6-Ac-ICA) represents a significant structural motif in medicinal chemistry, serving as a bioisostere for various kinase inhibitors and receptor antagonists. Its solid-state properties—specifically its hydrogen bonding networks and pi-stacking capability—are determinants of its bioavailability and thermodynamic stability.

This guide provides a comprehensive protocol for the crystallographic characterization of 6-Ac-ICA. It synthesizes established data from analogous indole-2-carboxylic acids (ICA) to predict structural outcomes while defining the experimental rigor required for de novo structure solution.

Chemical Context & Molecular Topology

Before analysis, the molecular topology must be understood to refine the crystallographic model correctly.

-

Core Scaffold: The indole ring is an electron-rich, planar bicyclic system.

-

Functional Group 1 (C2-COOH): A strong hydrogen bond donor/acceptor capable of forming the classic centrosymmetric dimer

. -

Functional Group 2 (C6-Acetyl): An electron-withdrawing group that increases the acidity of the indole N-H. It introduces a competing hydrogen bond acceptor (C=O) that can disrupt standard ICA packing motifs.

Predicted Tautomeric State

In the solid state, the neutral carboxylic acid form is favored over the zwitterion (carboxylate/indolium) due to the weak basicity of the indole nitrogen (

Experimental Protocol: Crystallogenesis

Obtaining diffraction-quality single crystals of indole carboxylic acids is often the bottleneck due to their tendency to form microcrystalline powders or solvates.

Solvent Screening Matrix

The following solvent systems are prioritized based on the solubility profile of 6-substituted indoles:

| Solvent System | Method | Target Polymorph/Habit | Mechanism |

| Ethanol/Water (4:1) | Slow Evaporation | Prisms/Blocks | Exploits H-bond saturation; likely forms hydrated structures. |

| Methanol/Acetonitrile | Vapor Diffusion | Needles/Plates | Slow supersaturation; minimizes solvent inclusion. |

| DMSO | Cooling ( | Large Prisms | High solubility at T |

| THF/Hexane | Liquid Diffusion | Anhydrous Blocks | Encourages formation of non-solvated dimers. |

Crystallization Workflow

The following decision tree illustrates the logical flow for optimizing crystal growth.

Figure 1: Decision logic for the crystallization of indole-2-carboxylic acid derivatives.

X-Ray Diffraction Data Collection & Reduction

Once a crystal is isolated (dimensions

Instrumentation Parameters[1]

-

Radiation Source: Cu K

( -

Temperature: Data must be collected at low temperature (100 K) using a cryostream. This reduces thermal motion (ellipsoids) and allows for precise location of the H-atoms on the carboxylic acid and indole nitrogen.

-

Resolution: Collect data to a resolution of at least 0.80 Å (

for Cu) to ensure sufficient data-to-parameter ratio.

Structure Solution Strategy

-

Space Group Determination: Expect monoclinic (

) or triclinic ( -

Phasing: Use Direct Methods (SHELXT) or Intrinsic Phasing.

-

Refinement: Full-matrix least-squares on

(SHELXL).-

Critical Step: Locate the hydroxyl hydrogen (COOH) and indole amine hydrogen (NH) in the difference Fourier map. Do not geometrically constrain them immediately; their position confirms the H-bonding network.

-

Structural Analysis & Discussion

This section details the expected structural features of 6-Ac-ICA, grounded in the crystallography of analogous compounds like 5-methoxyindole-2-carboxylic acid and the parent indole-2-carboxylic acid.

Molecular Conformation

-

Indole Planarity: The bicyclic core will be planar (RMS deviation

Å). -

Carboxyl Rotation: The C2-COOH group typically rotates slightly out of the indole plane (torsion angle

) to alleviate steric repulsion with H3. -

Acetyl Group Orientation: The C6-acetyl group will adopt a conformation that maximizes conjugation with the benzene ring. However, steric clash with H5 or H7 may induce a twist of 5-20°.

Supramolecular Architecture (The H-Bond Network)

The crystal packing is driven by a competition between two primary synthons.

Primary Motif: The Carboxylic Dimer

As seen in the parent indole-2-carboxylic acid, the dominant interaction is the formation of centrosymmetric dimers via the carboxyl group.

-

Graph Set:

-

Geometry:

distance

Secondary Motif: Indole N-H Interaction

The 6-acetyl substituent introduces a strong acceptor (C=O). Unlike the parent molecule where the N-H often binds to the carboxyl carbonyl of a neighboring dimer, in 6-Ac-ICA, the N-H is likely to donate to the acetyl oxygen.

-

Interaction:

[2] -

Effect: This forms infinite 1D chains or 2D sheets, stabilizing the crystal lattice significantly more than the parent indole.

Figure 2: Predicted Hydrogen Bonding Network showing the competition between dimerization and chain formation.

Quantitative Metrics for Validation

When analyzing your solved structure, validate against these standard geometric parameters for indole derivatives. Deviations

| Parameter | Atom Pair | Expected Value (Å/°) | Source Ref |

| Bond Length | C2–C(Carboxyl) | [1] | |

| Bond Length | C=O (Carboxyl) | [1] | |

| Bond Length | C=O (Acetyl) | [2] | |

| Bond Angle | O-C-O (Carboxyl) | [1] | |

| H-Bond | N(Indole)...O | [3] |

Pharmaceutical Relevance

For drug development professionals, the solid-state form of 6-Ac-ICA has specific implications:

-

Polymorphism Risk: The presence of multiple H-bond acceptors (Carboxyl C=O, Acetyl C=O) increases the probability of polymorphism. A conformational polymorph screen is mandatory.

-

Solubility: The strong intermolecular H-bond network (high melting point, likely

C) suggests low aqueous solubility. Salt formation (using the carboxylic acid) is recommended to improve bioavailability.

References

- Crystal structure of indole-2-carboxylic acid.Journal of Chemical Crystallography. Validates the planar ribbon and dimer motifs in the parent scaffold.

- Structural analysis of acetyl-substituted aromatics.Acta Crystallographica Section C.

-

Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid. MDPI. - Key reference for cyclic dimer formation in substituted indoles.

-

Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives. RSC Advances. - Context for the synthesis and biological relevance of the 6-substituted scaffold.

Sources

Methodological & Application

Introduction: Navigating the Esterification of a Multifunctional Indole Core

An Application Guide to the Esterification of 6-Acetyl-1H-indole-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

6-Acetyl-1H-indole-2-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry and materials science. Its rigid indole scaffold, coupled with reactive handles at the 2- and 6-positions, makes it an attractive starting material for the synthesis of complex molecular architectures. The conversion of its carboxylic acid moiety into a diverse range of esters is a critical step in modifying the compound's solubility, pharmacokinetic properties, and biological activity.

However, the esterification of this substrate is not without its challenges. The molecule possesses three key functional groups:

-

The Carboxylic Acid: The target for esterification.

-

The Indole N-H: A potentially nucleophilic and acidic site that can interfere with certain reaction conditions or undergo side reactions.

-

The Acetyl Group: A ketone that could potentially react under harsh acidic or basic conditions.

This guide provides a detailed analysis of several robust methods for the esterification of 6-Acetyl-1H-indole-2-carboxylic acid, explaining the causality behind experimental choices and providing detailed, field-proven protocols.

Strategic Selection of an Esterification Protocol

The optimal esterification method depends on the nature of the alcohol, the desired scale of the reaction, and the overall sensitivity of the substrate to the reaction conditions. The following diagram provides a logical workflow for selecting the most appropriate method.

Caption: Workflow for selecting an appropriate esterification method.

Method 1: Fischer-Speier Esterification

The Fischer-Speier esterification is a classic, acid-catalyzed reaction between a carboxylic acid and an alcohol.[1][2] It is particularly well-suited for simple, unhindered primary or secondary alcohols that can be used in large excess to drive the reaction equilibrium.[3][4]

Principle & Mechanism

This reaction is an equilibrium process that must be shifted toward the product side.[5][6] This is typically achieved by using a large excess of the alcohol (often as the solvent) or by removing the water byproduct as it forms, for instance, with a Dean-Stark apparatus.[5][7][8] The strong acid catalyst (e.g., H₂SO₄, p-TsOH) protonates the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the alcohol.[5][6][9]

Caption: Mechanism of Fischer-Speier Esterification.

Advantages:

-

Cost-Effective: Uses inexpensive reagents (strong acid and alcohol).

-

Scalable: Well-suited for large-scale synthesis.

-

Simple Workup: In many cases, the excess alcohol can be removed by distillation.

Disadvantages:

-

Harsh Conditions: The strong acid and high temperatures can be incompatible with sensitive functional groups.

-

Reversibility: The reaction is an equilibrium, which can lead to incomplete conversion.[5]

-

Limited Scope: Generally not suitable for tertiary alcohols (which are prone to elimination) or complex, acid-labile alcohols.[1][3]

Protocol: Synthesis of Methyl 6-Acetyl-1H-indole-2-carboxylate

-

Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-Acetyl-1H-indole-2-carboxylic acid (1.0 eq).

-

Reagent Addition: Add methanol (20-30 mL per gram of carboxylic acid). The alcohol serves as both reactant and solvent.

-

Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (H₂SO₄) dropwise (approx. 0.1-0.2 eq). An exothermic reaction may be observed.

-

Reaction: Heat the mixture to reflux (approx. 65°C for methanol) and maintain for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Remove the excess methanol under reduced pressure using a rotary evaporator.[7]

-

Dissolve the residue in ethyl acetate (50 mL).

-

Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases, followed by a wash with brine (saturated NaCl solution).[7]

-

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be further purified by recrystallization or flash column chromatography.

Method 2: Steglich Esterification

The Steglich esterification is a mild and versatile method that uses a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC), as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.[10][11] It is an excellent choice for acid-sensitive substrates or sterically hindered alcohols, including tertiary alcohols.[3][12][13]

Principle & Mechanism

The reaction proceeds under neutral and generally mild conditions (room temperature).[10][14] The carboxylic acid first reacts with DCC to form a highly reactive O-acylisourea intermediate.[12] DMAP, being a stronger nucleophile than the alcohol, then intercepts this intermediate to form a reactive acyl-pyridinium species ("active ester").[12][13][14] This species is highly electrophilic and readily reacts with the alcohol to form the desired ester. The DCC is consumed in the reaction, forming the insoluble byproduct N,N'-dicyclohexylurea (DCU), which can be removed by filtration.[10]

Caption: Mechanism of Steglich Esterification.

Advantages:

-

Mild Conditions: Typically performed at room temperature, preserving sensitive functional groups.[10][14]

-

Broad Scope: Effective for a wide range of alcohols, including hindered ones.[12]

-

High Yields: Often provides excellent yields where other methods fail.

Disadvantages:

-

Byproduct Removal: The DCU byproduct, while mostly insoluble, may require careful filtration and sometimes chromatography for complete removal.[15]

-

Reagent Toxicity: DCC is a potent skin allergen and sensitizer; it must be handled with extreme care.[11][16][17]

-

Side Reactions: A potential side reaction is the intramolecular rearrangement of the O-acylisourea to a stable N-acylurea, which is unreactive. DMAP helps to minimize this by accelerating the desired reaction pathway.[11][12]

Protocol: Esterification using DCC and DMAP

-

Safety First: DCC is a sensitizer. Always wear appropriate personal protective equipment (PPE), including double gloves, and handle it in a chemical fume hood.[16][17][18][19]

-

Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 6-Acetyl-1H-indole-2-carboxylic acid (1.0 eq), the desired alcohol (1.1-1.5 eq), and a catalytic amount of DMAP (0.05-0.2 eq).

-

Solvent: Dissolve the components in a suitable anhydrous aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF).[10][15]

-

Reagent Addition: Cool the solution to 0°C in an ice bath. Add a solution of DCC (1.1-1.3 eq) in the same solvent dropwise over 15-30 minutes.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The formation of a white precipitate (DCU) is indicative of reaction progress.

-

Workup:

-

Filter the reaction mixture through a pad of Celite to remove the precipitated DCU.[15] Wash the filter cake with a small amount of the reaction solvent.

-

Transfer the filtrate to a separatory funnel and wash sequentially with dilute HCl (e.g., 0.5 M) to remove DMAP, followed by saturated aqueous NaHCO₃ and brine.

-

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude ester is typically purified by flash column chromatography to remove any residual DCU and other impurities.

Method 3: Mitsunobu Reaction

The Mitsunobu reaction is a powerful tool for converting alcohols to various functional groups, including esters, with a complete inversion of stereochemistry at the alcohol's chiral center.[20][21] It uses triphenylphosphine (PPh₃) and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[20]

Principle & Mechanism

This is a redox-coupled reaction. PPh₃ and DEAD first react to form a phosphonium salt intermediate. The alcohol then adds to this species, forming an oxyphosphonium salt, which is an excellent leaving group. The carboxylate, acting as the nucleophile, displaces the activated hydroxyl group via an Sₙ2 mechanism, resulting in the ester and the byproducts triphenylphosphine oxide (TPPO) and a hydrazine derivative.[21][22] The pKa of the nucleophile (the carboxylic acid) is important; acids with a pKa below ~13 are generally effective.[20][22]

Caption: Mechanism of the Mitsunobu Reaction.

Advantages:

-

Stereochemical Inversion: Provides predictable inversion of configuration at a chiral alcohol center.[20]

-

Mild Conditions: The reaction is typically run at or below room temperature.

-

Broad Substrate Scope: Effective for a wide range of primary and secondary alcohols.

Disadvantages:

-

Purification Challenges: The byproduct triphenylphosphine oxide (TPPO) can be difficult to separate from the desired product, often requiring careful chromatography.[22]

-

Stoichiometric Byproducts: The reaction generates stoichiometric amounts of byproducts, which is poor for atom economy.[22]

-

Reagent Hazards: DEAD and DIAD are toxic and potentially explosive and should be handled with care.

Protocol: Esterification via Mitsunobu Reaction

-

Setup: To a flame-dried round-bottom flask under an inert atmosphere, add 6-Acetyl-1H-indole-2-carboxylic acid (1.0 eq), the desired alcohol (1.0-1.2 eq), and triphenylphosphine (PPh₃) (1.2-1.5 eq).

-

Solvent: Dissolve the solids in a suitable anhydrous solvent, such as THF or diethyl ether.[20]

-

Reagent Addition: Cool the solution to 0°C in an ice bath. Add DEAD or DIAD (1.2-1.5 eq) dropwise via a syringe. A color change (typically to a pale yellow or orange) and sometimes a slight exotherm will be observed.

-

Reaction: Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and stir for 4-16 hours, monitoring by TLC.

-

Workup:

-

Concentrate the reaction mixture under reduced pressure.

-

The crude residue can be directly subjected to flash column chromatography. Multiple strategies exist for removing TPPO, including precipitation from nonpolar solvents (like ether/hexane mixtures) or conversion to a water-soluble derivative.

-

-

Purification: Meticulous flash column chromatography is almost always required to separate the desired ester from the TPPO and hydrazine byproducts.

Comparative Summary of Esterification Methods

| Feature | Fischer Esterification | Steglich Esterification | Mitsunobu Reaction |

| Key Reagents | Alcohol (excess), Strong Acid (H₂SO₄, p-TsOH) | DCC (or EDC, DIC), DMAP (cat.) | PPh₃, DEAD (or DIAD) |

| Conditions | High Temperature (Reflux) | 0°C to Room Temperature | 0°C to Room Temperature |

| Mechanism | Acid-Catalyzed Nucleophilic Acyl Substitution | Carbodiimide Activation, Acyl Transfer | Redox, Sₙ2 Displacement |

| Stereochemistry | Retention | Retention | Inversion |

| Key Byproducts | Water | N,N'-Dicyclohexylurea (DCU) | Triphenylphosphine Oxide (TPPO), Hydrazine |

| Best For | Simple, robust primary/secondary alcohols; large scale.[3] | Acid-sensitive or sterically hindered alcohols.[12][13] | Chiral secondary alcohols requiring inversion.[20][21] |

| Primary Drawback | Harsh conditions; equilibrium limitations.[5] | Reagent toxicity (DCC); byproduct filtration.[11][17] | Difficult purification from byproducts.[22] |

References

-

Fischer–Speier esterification - Wikipedia. Available at: [Link]

-

Steglich Esterification - Organic Chemistry Portal. Available at: [Link]

-

Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC. Available at: [Link]

-

Fischer Esterification-Typical Procedures - OperaChem. Available at: [Link]

-

Fischer Esterification- Carboxylic Acid to Ester Under Acidic Conditions. Available at: [Link]

-

Fischer Esterification - Organic Chemistry Portal. Available at: [Link]

-

Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation - Patsnap Eureka. Available at: [Link]

-

Steglich Esterification/ Keck Macrolactonization #csirnet #gateexam #setexam #jamchemistry - YouTube. Available at: [Link]

-

Steglich esterification - Wikipedia. Available at: [Link]

-

Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps. Available at: [Link]

-

Acid to Ester - Common Conditions. Available at: [Link]

-

Mitsunobu reaction - Wikipedia. Available at: [Link]

-

The Mitsunobu Inversion Reaction of Sterically Hindered 17-Hydroxy Steroids. Available at: [Link]

-

DCC coupling of an alcohol to a carboxylic acid - ChemSpider Synthetic Pages. Available at: [Link]

-

Steglich esterification – Knowledge and References - Taylor & Francis. Available at: [Link]

-

A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B. Available at: [Link]

-

Mitsunobu Reaction - Chemistry Steps. Available at: [Link]

-

Material Safety Data Sheet - N,N'-Dicyclohexylcarbodiimide, 99% - Cole-Parmer. Available at: [Link]

-

What's the easiest way to handle DCC? : r/OrganicChemistry - Reddit. Available at: [Link]

-

The Effect of Acid Strength on the Mitsunobu Esterification Reaction: Carboxyl vs Hydroxyl Reactivity - PubMed. Available at: [Link]

-

Safety Data Sheet: N,N'-Dicyclohexylcarbodiimide - Carl ROTH. Available at: [Link]

-

Fischer Esterification - Chemistry Steps. Available at: [Link]

-

esterification - alcohols and carboxylic acids - Chemguide. Available at: [Link]

-

Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Available at: [Link]

Sources

- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. Acid to Ester - Common Conditions [commonorganicchemistry.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 7. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 8. Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation [eureka.patsnap.com]

- 9. Fischer Esterification [organic-chemistry.org]

- 10. Steglich esterification - Wikipedia [en.wikipedia.org]

- 11. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]

- 12. Steglich Esterification [organic-chemistry.org]

- 13. m.youtube.com [m.youtube.com]

- 14. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 16. fishersci.com [fishersci.com]

- 17. reddit.com [reddit.com]

- 18. datasheets.scbt.com [datasheets.scbt.com]

- 19. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 20. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 21. Mitsunobu Reaction - Chemistry Steps [chemistrysteps.com]

- 22. tcichemicals.com [tcichemicals.com]

Using 6-Acetyl-1h-indole-2-carboxylic acid as a building block in peptide synthesis

Application Note: 6-Acetyl-1H-indole-2-carboxylic Acid as a Dual-Function Building Block in Peptide Synthesis

Executive Summary

This guide details the application of 6-Acetyl-1H-indole-2-carboxylic acid (6-Ac-I2CA) as a specialized building block in Solid-Phase Peptide Synthesis (SPPS). Unlike standard amino acids, 6-Ac-I2CA lacks an

Its utility is twofold:

-

Structural Pharmacophore: The indole-2-carbonyl moiety mimics the steric and electronic properties of tryptophan and proline, often serving as a conformational restrictor or hydrophobic anchor in peptidomimetics (e.g., HIV integrase inhibitors, NMDA antagonists).

-

Bioorthogonal Handle: The C6-acetyl group introduces a ketone functionality. This allows for site-specific, post-synthetic labeling via oxime or hydrazone ligation , enabling the attachment of fluorophores, PEG chains, or cytotoxic payloads without interfering with the peptide backbone.

Chemical Logic & Properties

Structural Analysis

-

Rigid Scaffold: The indole ring provides a flat, hydrophobic surface capable of

- -

The Acetyl Handle: Located at the 6-position, the acetyl group is sterically accessible yet chemically distinct from standard peptide functional groups (amines, carboxylic acids, thiols). This "ketone handle" is stable to standard Fmoc/tBu SPPS conditions (piperidine, TFA) but reactive toward

-nucleophiles (hydrazides, hydroxylamines) under acidic catalysis.

Physical Properties Table

| Property | Value / Description | Experimental Implication |

| Molecular Weight | 203.19 g/mol | Mass shift of +185.19 Da (after water loss) upon coupling. |

| Solubility | Moderate in DMF, DMSO, NMP | Dissolve in neat DMF or NMP. Avoid aqueous buffers during coupling. |

| Acid Strength | pKa ~3.5 (COOH) | Slightly stronger acid than aliphatic amino acids; activates readily. |

| Stability | Stable to TFA (95%) | Compatible with standard resin cleavage protocols. |

| Reactivity | C2-COOH (Sterically hindered) | Requires high-efficiency coupling reagents (e.g., HATU). |

Protocol A: Solid-Phase Incorporation (N-Terminal Capping)

Objective: Couple 6-Ac-I2CA to the N-terminus of a resin-bound peptide. Scope: Fmoc-based SPPS.

Materials

-

Resin: Rink Amide or Wang resin with peptide chain (Fmoc removed).

-

Reagent: 6-Acetyl-1H-indole-2-carboxylic acid (5 equivalents).

-

Activator: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium), 4.9 equivalents.

-

Base: DIPEA (Diisopropylethylamine), 10 equivalents.

-

Solvent: Anhydrous DMF.

Step-by-Step Procedure

-

Resin Preparation:

-

Swell the resin (0.1 mmol scale) in DMF for 20 minutes.

-

Remove the N-terminal Fmoc group using 20% Piperidine/DMF (

min). -

Critical Wash: Wash resin thoroughly with DMF (

) followed by DCM (

-

-

Activation (Pre-activation is discouraged to prevent side reactions):

-

In a vial, dissolve 6-Ac-I2CA (102 mg, 0.5 mmol) and HATU (186 mg, 0.49 mmol) in 2 mL DMF.

-

Add DIPEA (174 µL, 1.0 mmol) immediately before adding to the resin.

-

Note: The solution should turn yellow/orange.

-

-

Coupling:

-

Add the activated mixture to the resin.

-

Agitate (shake/vortex) for 2 to 4 hours at room temperature.

-

Insight: The C2-carboxylate is conjugated to the indole ring and sterically crowded by the NH and C3-H. Extended coupling times or double coupling are recommended compared to standard amino acids.

-

-

Monitoring:

-

Perform a Kaiser Test (ninhydrin).

-

Pass: Beads remain colorless (no free amines).

-

Fail: Beads turn blue. Repeat coupling with fresh reagents.

-

-

Cleavage:

-

Wash resin with DMF (

) and DCM ( -

Treat with Cleavage Cocktail: 95% TFA, 2.5% TIS, 2.5% H2O for 2 hours.

-

Note: The acetyl group is stable in TFA. Avoid using ketones (acetone) in the wash steps to prevent contamination analysis.

-

Protocol B: Bioorthogonal Ligation (Post-Synthetic Modification)

Objective: Conjugate a hydroxylamine-functionalized payload (e.g.,

Mechanism & Workflow

Procedure

-

Buffer Preparation:

-

Prepare 0.1 M Na Acetate buffer , adjusted to pH 4.5 .

-

Add 100 mM Aniline (catalyst). Rationale: Aniline forms a highly reactive Schiff base intermediate that transimines with the hydroxylamine, accelerating the reaction by 10-100x.

-

-

Reaction Setup:

-

Dissolve the purified 6-Ac-I2CA-Peptide in the buffer to a concentration of 1–2 mM.

-

Solubility Tip: If the peptide is hydrophobic (due to the indole), add up to 30% acetonitrile or DMSO.

-

Add the Hydroxylamine-Label (1.5 to 2 equivalents).

-

-

Incubation:

-

Incubate at 25°C for 4–16 hours .

-

Monitor by HPLC.[1] The oxime product usually elutes later (more hydrophobic) than the ketone starting material.

-

-

Purification:

-

Purify via RP-HPLC (C18 column).

-

Gradient: Water/Acetonitrile with 0.1% TFA.

-

Note: Oximes are stable at physiological pH but can hydrolyze slowly at very low pH (<2) over long periods. Lyophilize fractions immediately.

-

Troubleshooting & Quality Control

Common Issues

| Symptom | Probable Cause | Corrective Action |

| Incomplete Coupling (Step A) | Steric hindrance at Indole C2. | Use HATU or PyAOP . Perform double coupling (2 x 2h). Increase temperature to 40°C. |

| Side Product (+53 Da) | Acylation of Indole NH. | Rare, but possible with large excess of acid chloride. Use HATU/DIPEA (controlled activation). The Indole NH is generally non-nucleophilic. |

| Slow Ligation (Step B) | pH drift or lack of catalyst. | Ensure pH is 4.5 ± 0.2 . Freshly prepare aniline buffer. Increase catalyst concentration to 200 mM. |

| Precipitation | Hydrophobicity of Indole. | Add Guanidine-HCl (6M) or DMSO to the ligation buffer to maintain solubility. |

Analytical Validation (HPLC/MS)

-

Target Mass: Calculate the mass of the peptide + 185.05 Da (Indole residue).

-

UV Profile: The indole moiety absorbs strongly at 280 nm and 220 nm .

-

Fluorescence: Indole derivatives are often fluorescent. Excitation ~280 nm, Emission ~350 nm (environment dependent).

References

-

Huettner, J. E. (1989). "Indole-2-carboxylic acid: a competitive antagonist of potentiation by glycine at the NMDA receptor".[2] Science, 243(4898), 1611-1613. Link

-

Dawson, P. E., & Kent, S. B. (2000). "Synthesis of native proteins by chemical ligation". Annual Review of Biochemistry, 69, 923-960. (Foundational text on chemoselective ligation logic). Link

-

Dirksen, A., & Dawson, P. E. (2008). "Rapid oxime and hydrazone ligations with aromatic aldehydes for biomolecular labeling". Bioconjugate Chemistry, 19(12), 2543-2548. (Protocol for aniline catalysis). Link

-

BenchChem. (2025). "Application Notes: Incorporation of Octahydro-1H-indole-2-carboxylic Acid into Peptidomimetics". (Analogous scaffold protocols). Link

-

PubChem. "1-acetylindole-2-carboxylic acid (Compound Summary)". (Chemical properties verification). Link

Sources

Application Note: Strategic Functionalization of the Acetyl Moiety in 6-Acetyl-1H-indole-2-carboxylic Acid for Drug Discovery

Abstract

The 6-acetyl-1H-indole-2-carboxylic acid scaffold is a cornerstone in medicinal chemistry, notably appearing in the structure of inhibitors for targets like HIV-1 integrase.[1][2][3] The C6-acetyl group is not merely a structural component but a versatile synthetic handle, allowing for extensive modification to probe structure-activity relationships (SAR) and optimize pharmacokinetic properties. This guide provides a detailed exploration of key chemical transformations to selectively functionalize this acetyl group, offering researchers a strategic toolkit for analogue synthesis. We present detailed protocols, mechanistic insights, and comparative data for reductive, oxidative, α-functionalization, and carbon skeleton rearrangement reactions.

Overview of Functionalization Pathways

The acetyl group (–COCH₃) on the indole-6-position offers multiple avenues for chemical diversification. The primary sites of reactivity are the carbonyl carbon, the adjacent α-carbon's methyl protons, and the entire acetyl moiety itself through rearrangement. The presence of the indole N-H and the C2-carboxylic acid necessitates careful selection of reagents to ensure chemoselectivity. The following diagram illustrates the principal transformations discussed in this guide.

Caption: Experimental workflow for selective ketone reduction.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask, dissolve 6-acetyl-1H-indole-2-carboxylic acid (1.0 equiv) in a mixture of tetrahydrofuran (THF) and methanol (MeOH) (approx. 4:1 v/v) to a concentration of 0.1 M.

-

Cooling: Place the flask in an ice-water bath and stir the solution for 15 minutes until the internal temperature reaches 0-5 °C.

-

Reagent Addition: Add sodium borohydride (NaBH₄, 1.5 equiv) portion-wise over 10 minutes, ensuring the temperature does not exceed 10 °C. Gas evolution (H₂) will be observed.

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Cool the reaction mixture again to 0 °C. Cautiously quench the excess NaBH₄ by the slow addition of acetone. Acidify the mixture to pH ~2-3 with 1 M hydrochloric acid (HCl).

-

Extraction and Purification: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (silica gel, gradient elution with ethyl acetate/hexanes containing 1% acetic acid) to yield the desired product.

Data Summary: Reductive Methods

| Method | Reagent | Target Functional Group | Selectivity Issues | Product |

| Protocol 1 | NaBH₄ | Ketone | High selectivity for ketone over carboxylic acid. | Secondary Alcohol |

| Clemmensen | Zn(Hg), conc. HCl | Ketone | Harsh acidic conditions may degrade the indole ring. | Ethyl Group |

| Wolff-Kishner | H₂NNH₂, KOH | Ketone | Harsh basic conditions; potential for N-alkylation. | Ethyl Group |

Section II: Oxidative Transformations

Oxidation of the acetyl group can either insert an oxygen atom adjacent to the carbonyl (Baeyer-Villiger) or cleave the methyl group to form a new carboxylic acid (Haloform).

Protocol 2: Baeyer-Villiger Oxidation to an Acetate Ester

The Baeyer-Villiger oxidation converts ketones to esters using a peroxyacid. [4][5][6]The migratory aptitude of the groups attached to the ketone determines the regiochemical outcome. For an aryl methyl ketone, the aryl group has a much higher migratory aptitude than the methyl group. [6]Therefore, oxidation of 6-acetyl-indole will yield the 6-acetoxy-indole derivative.

Reaction Scheme

Caption: Baeyer-Villiger oxidation of the C6-acetyl group.

Step-by-Step Methodology:

-

Reaction Setup: Dissolve 6-acetyl-1H-indole-2-carboxylic acid (1.0 equiv) in dichloromethane (DCM) or chloroform (CHCl₃). Add a buffer such as sodium bicarbonate (NaHCO₃, 3.0 equiv) to neutralize the acidic byproduct.

-

Reagent Addition: Cool the suspension to 0 °C. Add meta-chloroperoxybenzoic acid (m-CPBA, ~77%, 1.2 equiv) in one portion.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor by TLC or LC-MS.

-

Work-up: Quench the reaction by adding a 10% aqueous solution of sodium sulfite (Na₂SO₃). Separate the layers and extract the aqueous layer with DCM.

-

Purification: Combine the organic layers, wash with saturated NaHCO₃ solution, then brine. Dry over Na₂SO₄, filter, and concentrate. Purify by flash chromatography to yield 6-acetoxy-1H-indole-2-carboxylic acid.

Protocol 3: Haloform Reaction to a Carboxylic Acid

The haloform reaction is a specific test for methyl ketones, which are converted into a carboxylate and a haloform (e.g., iodoform, CHI₃). [7]This protocol transforms the C6-acetyl group into a C6-carboxyl group, yielding 1H-indole-2,6-dicarboxylic acid.

Step-by-Step Methodology:

-

Reaction Setup: Dissolve 6-acetyl-1H-indole-2-carboxylic acid (1.0 equiv) in a mixture of 1,4-dioxane and water.

-

Reagent Addition: Add a solution of sodium hydroxide (NaOH, 6.0 equiv) in water. To this basic solution, add a solution of iodine (I₂, 3.0 equiv) in dioxane dropwise with vigorous stirring. The mixture will become dark.

-

Reaction: Heat the mixture to 50-60 °C for 2-3 hours. The dark color should fade, and a yellow precipitate of iodoform (CHI₃) may form.

-

Work-up: Cool the reaction to room temperature and quench with a saturated solution of sodium thiosulfate (Na₂S₂O₃) until the iodine color disappears.

-

Purification: Acidify the clear solution with concentrated HCl to pH 1-2. A precipitate of the dicarboxylic acid should form. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Section III: α-Functionalization via Halogenation

Introducing a halogen on the α-carbon of the acetyl group transforms it into a reactive electrophile, enabling subsequent nucleophilic substitution reactions to introduce a wide variety of functional groups.

Expertise & Causality: Acid vs. Base Catalysis

-

Acid-Catalyzed Halogenation: Proceeds via an enol intermediate. The reaction is self-limiting because the introduced electron-withdrawing halogen destabilizes the carbocation character of the protonated carbonyl, making further enol formation less favorable. This makes it the ideal method for achieving mono-halogenation. [8]* Base-Promoted Halogenation: Proceeds via an enolate. The product, an α-halo ketone, has more acidic remaining α-protons due to the inductive effect of the halogen. This accelerates subsequent deprotonation and halogenation, leading to poly-halogenated products. [7][8][9]

Protocol 4: Acid-Catalyzed α-Bromination

This protocol describes the synthesis of 6-(2-bromoacetyl)-1H-indole-2-carboxylic acid, a key intermediate for further derivatization.

Step-by-Step Methodology:

-

Reaction Setup: Suspend 6-acetyl-1H-indole-2-carboxylic acid (1.0 equiv) in glacial acetic acid.

-

Reagent Addition: Add a solution of bromine (Br₂, 1.05 equiv) in acetic acid dropwise at room temperature. A catalytic amount of HBr (a few drops) can be added to accelerate the reaction.

-

Reaction: Stir the mixture at room temperature for 4-8 hours. The progress can be monitored by the disappearance of the bromine color and by TLC.

-

Work-up: Pour the reaction mixture into a large volume of ice-water. The product will precipitate.

-

Purification: Collect the solid by filtration, wash thoroughly with water to remove acetic acid, and then with a small amount of cold ethanol. Dry the product under vacuum.

Section IV: Carbon Skeleton Reorganization

Protocol 5: The Willgerodt-Kindler Reaction

The Willgerodt-Kindler reaction is a powerful, if harsh, method for converting aryl alkyl ketones into terminal amides or thioamides. [10][11]The reaction involves the migration of the carbonyl group to the terminal position of the alkyl chain and oxidation. Using morpholine and sulfur (the Kindler modification) yields a thioamide, which can be subsequently hydrolyzed to the corresponding carboxylic acid derivative. [12] Reaction Scheme

Caption: Willgerodt-Kindler reaction followed by hydrolysis.

Step-by-Step Methodology:

-

Reaction Setup: In a flask equipped with a reflux condenser, combine 6-acetyl-1H-indole-2-carboxylic acid (1.0 equiv), elemental sulfur (S₈, 2.5 equiv), and morpholine (5.0 equiv). Note: This reaction should be performed in a well-ventilated fume hood due to the formation of H₂S.

-

Reaction: Heat the mixture to reflux (approx. 130 °C) for 6-12 hours. The reaction is typically a dark, thick mixture.

-

Work-up (Thioamide): Cool the reaction mixture and pour it into cold water. The thioamide product often precipitates and can be collected by filtration.

-

Hydrolysis (Carboxylic Acid): To proceed directly to the acid, cool the reaction mixture and dilute it with a solution of aqueous NaOH (e.g., 20%). Reflux this mixture for an additional 4-6 hours to hydrolyze the thioamide.

-

Purification: Cool the hydrolyzed mixture and wash with an organic solvent (e.g., toluene) to remove non-polar impurities. Acidify the aqueous layer with concentrated HCl to precipitate the 2-(2-carboxy-1H-indol-6-yl)acetic acid product. Collect by filtration and recrystallize if necessary.

References

- BenchChem. Application Notes and Protocols: Functionalization of the 1-Acetyl-7-azaindole Core.

- ACS Publications. (2022). Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System. The Journal of Organic Chemistry.

- PMC. Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System.

- PMC. (2011). Rhodium(II)-Catalyzed Enantioselective C–H Functionalization of Indoles.

- ResearchGate. Scheme 3. Synthesis and oxidation of indole derivatives 4-7 with DMD....

- ResearchGate. Synthesis of indoline from N-acetylindole.

-

Wikipedia. Willgerodt rearrangement. Available at: [Link]

-

Organic Chemistry Portal. Willgerodt-Kindler Reaction. Available at: [Link]

-

PubMed. Reactivity of indole derivatives towards oxygenated radicals. Available at: [Link]

-

MSU Chemistry. (2009). Willgerodt‐Kindler Reac1on. Available at: [Link]

-

Wikipedia. Baeyer–Villiger oxidation. Available at: [Link]

-

Springer. (2024). Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review. Available at: [Link]

-

BEC-UAC. General Acid - Base Catalysis in the Willgerodt-Kindler Reaction. Available at: [Link]

-

Cambridge Core. Willgerodt Reaction. Available at: [Link]

-

MDPI. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Available at: [Link]

-

ACS Publications. (2021). Highly Selective Indole Oxidation Catalyzed by a Mn-Containing Artificial Mini-Enzyme. Available at: [Link]

-

Chemistry Steps. The Baeyer-Villiger Oxidation. Available at: [Link]

-

Andrew G Myers Research Group. Chem 115. Available at: [Link]

-

CH functionalization of indoles and oxindoles through cdc reactions. Available at: [Link]

-

ACS Publications. (2014). Optimization of Chemical Functionalities of Indole-2-carboxamides To Improve Allosteric Parameters for the Cannabinoid Receptor 1 (CB1). Journal of Medicinal Chemistry. Available at: [Link]

-

DR-NTU. Green oxidation of indoles using halide catalysis. Available at: [Link]

-

PMC. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. Available at: [Link]

-

RSC Publishing. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. Available at: [Link]

-

RSC Publishing. Selective reduction of carboxylic acids to aldehydes with hydrosilane via photoredox catalysis. Available at: [Link]

-

PMC. Synthesis and Reactions of 3-Halogenated 2-CF3-Indoles. Available at: [Link]

-

Chemistry Steps. (2020). Alpha Halogenation of Enols and Enolates. Available at: [Link]

-

KPU Pressbooks. 6.2 Halogenation of the α-Carbon. Organic Chemistry II. Available at: [Link]

-

Organic Chemistry Portal. Alcohol synthesis by carboxyl compound reduction. Available at: [Link]

-

Chemistry LibreTexts. (2023). Alpha Halogenation. Available at: [Link]

-

MDPI. (2025). Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. Available at: [Link]

-

YouTube. (2021). 21.3 Alpha Halogenation | Organic Chemistry. Available at: [Link]

-

YouTube. (2012). Selective Reduction of a Carboxylic Acid 003. Available at: [Link]

-

ResearchGate. (2025). On the Synthesis and Reactions of Indole-2-carboxylic Acid Hydrazide. Available at: [Link]

-

MSU Chemistry. Derivatives of Carboxylic Acids. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]